molecular formula C31H32N4O5S B2871685 N-(benzo[d][1,3]dioxol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)butanamide CAS No. 689759-95-3

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)butanamide

Cat. No. B2871685
CAS RN: 689759-95-3
M. Wt: 572.68
InChI Key: DULNKWTYLADUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)butanamide is a useful research compound. Its molecular formula is C31H32N4O5S and its molecular weight is 572.68. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Physicochemical Characterization

A series of new derivatives related to the queried compound was synthesized and characterized by NMR, IR spectroscopy, and mass spectrometry. A single crystal X-ray study determined conformational features, highlighting the compound's structural complexity and physicochemical properties (Zablotskaya et al., 2013).

Cytotoxicity and Antimicrobial Activity

The investigated compounds demonstrated marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines, indicating their potential in developing new therapeutic agents. Some compounds also demonstrated antimicrobial action, suggesting a broad spectrum of biological activities (Zablotskaya et al., 2013).

Anti-inflammatory and Psychotropic Activity

The compounds possess anti-inflammatory in vivo and psychotropic in vivo activities. These findings suggest their potential use in treating various inflammatory conditions and psychiatric disorders, highlighting the compound's versatility in medical applications (Zablotskaya et al., 2013).

Application in Solar Cells

One study investigated the use of related compounds in dye-sensitized solar cells to improve photoelectric conversion efficiency. This research indicates the compound's potential application in developing renewable energy technologies, demonstrating its utility beyond biomedical applications (Wu et al., 2009).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O5S/c1-2-28(29(36)32-22-8-11-26-27(18-22)40-20-39-26)41-31-33-25-10-9-23(34-14-16-38-17-15-34)19-24(25)30(37)35(31)13-12-21-6-4-3-5-7-21/h3-11,18-19,28H,2,12-17,20H2,1H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULNKWTYLADUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=C(C=C(C=C4)N5CCOCC5)C(=O)N3CCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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